(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran
Description
(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran (CAS: 54664-77-6) is a pyran-derived ether with a 14-carbon unsaturated side chain featuring both a triple bond at position 9 and an (E)-configured double bond at position 11. This compound is industrially relevant, with applications in agrochemicals, pesticides, and pharmaceutical intermediates due to its lipophilic nature and reactivity . Its molecular formula is C₁₉H₃₀O₂ (MW: 290.45 g/mol), and it is typically synthesized via protective group strategies, such as tetrahydropyran (THP) ether formation, followed by functionalization of the unsaturated chain .
Properties
CAS No. |
54664-77-6 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-[(E)-tetradec-11-en-9-ynoxy]oxane |
InChI |
InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,7-18H2,1H3/b4-3+ |
InChI Key |
BUOGADDGOQWWDH-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/C#CCCCCCCCCOC1CCCCO1 |
Canonical SMILES |
CCC=CC#CCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran generally involves the synthesis of the tetrahydropyran ring system followed by etherification with an (E)-11-tetradecen-9-yn-1-ol or its derivative. The key synthetic challenge lies in the selective formation of the ether bond linking the alkyne-containing side chain to the tetrahydropyran ring while preserving the stereochemistry of the (E)-alkene and the integrity of the alkyne group.
Synthetic Route from Patent EP3228617A1
A European patent (EP3228617A1) describes a production method for tetrahydro-2H-pyran derivatives, which can be adapted for the synthesis of (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran. The method involves:
Step 1: Preparation of the tetrahydropyran ring
The tetrahydropyran ring can be synthesized via acid-catalyzed cyclization of appropriate hydroxyalkenes or by hydrogenation of pyran derivatives.Step 2: Formation of the ether linkage
The hydroxyl group of the tetrahydropyran intermediate is reacted with (E)-11-tetradecen-9-yn-1-ol or its activated derivative (e.g., halide or tosylate) under conditions favoring nucleophilic substitution to form the ether bond.Step 3: Purification and isolation
The product is purified by standard chromatographic techniques to isolate the pure (E)-configured tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran.
This method emphasizes mild reaction conditions to prevent isomerization of the (E)-alkene and to protect the alkyne moiety from side reactions.
Alternative Synthetic Considerations
Use of protecting groups:
To avoid side reactions of the alkyne functionality during ether formation, protecting groups such as silyl ethers may be employed on the alkyne or hydroxyl precursors.Stereochemical control:
Maintaining the (E)-configuration of the tetradecenyl side chain is critical. This is typically ensured by starting from stereochemically pure precursors and avoiding harsh reaction conditions that could cause double bond isomerization.Catalysts and reagents:
Common reagents for etherification include alkyl halides or sulfonates (e.g., tosylates) of the alkyne-containing alcohol, with bases such as potassium carbonate or sodium hydride in aprotic solvents. Acid catalysts may be used for ring formation but are avoided during ether bond formation to prevent side reactions.
Data Table: Summary of Preparation Parameters
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Tetrahydropyran ring synthesis | Acid-catalyzed cyclization or hydrogenation | Mild acid catalysts (e.g., p-toluenesulfonic acid); hydrogenation over Pd/C |
| Ether bond formation | (E)-11-tetradecen-9-yn-1-ol derivative + base | Alkyl halide or tosylate derivative; K2CO3 or NaH; aprotic solvent (DMF, THF) |
| Purification | Chromatography (silica gel column) | To isolate pure (E)-isomer and remove side products |
| Protection (optional) | Silyl ethers or other protecting groups | Used to protect alkyne or hydroxyl groups if necessary |
Research Findings and Analysis
The patent EP3228617A1 provides the most authoritative and detailed method for the production of tetrahydro-2H-pyran derivatives, including the target compound, highlighting the importance of selective ether formation and stereochemical integrity.
Physicochemical data from PubChem and chemical suppliers confirm the molecular structure and properties, supporting the synthetic approach that preserves the conjugated alkyne and alkene system.
No significant alternative synthetic routes or industrial-scale processes are widely documented in publicly available literature, indicating that the patent method remains the primary reference for preparation.
The compound's relatively high logP (~6) and low polarity suggest that purification steps favor nonpolar chromatographic media, consistent with the hydrophobic long alkyl chain and tetrahydropyran ring.
Chemical Reactions Analysis
Types of Reactions
(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double and triple bonds in the aliphatic chain.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alkanes or alkenes.
Scientific Research Applications
(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and membrane interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The compound is compared to analogs with varying chain lengths, unsaturation patterns, and substituents (Table 1):
Table 1: Structural and Physicochemical Comparison
*logP values estimated or reported from literature.
Key Observations :
- Unsaturation : The combination of a triple bond (C9) and E-double bond (C11) in the target compound distinguishes it from analogs with single unsaturations. This likely increases reactivity in cycloaddition or cross-coupling reactions .
- Stereochemistry: The (E)-configuration at C11 may influence intermolecular interactions, affecting crystallization or biological activity compared to non-stereospecific analogs .
Yield Comparison :
Reactivity and Functionalization
- Triple Bond Reactivity: The target compound’s triple bond at C9 enables click chemistry (e.g., azide-alkyne cycloaddition), contrasting with analogs lacking this feature.
- Double Bond Stability : The E-double bond at C11 may confer resistance to isomerization under acidic conditions compared to Z-configured analogs, enhancing stability in formulation .
Research Findings and Challenges
- Spectral Characterization : emphasizes NMR (¹H, ¹³C) and IR for confirming unsaturated bond positions and stereochemistry, critical for distinguishing the target compound from analogs .
- Synthetic Challenges : Positioning both triple and double bonds in the target compound requires precise stoichiometry and protection-deprotection steps, increasing complexity compared to single-unsaturation analogs .
Biological Activity
(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran, with CAS number 54664-77-6, is an organic compound notable for its unique molecular structure and potential biological activities. The molecular formula is with a molecular weight of approximately 292.46 g/mol. This compound features a tetrahydropyran ring substituted with a long-chain alkyne, which may influence its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.46 g/mol |
| CAS Number | 54664-77-6 |
| EINECS Number | 259-285-7 |
| LogP | 5.2299 |
Synthesis and Characterization
The synthesis of (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran involves multi-step organic reactions that typically include the formation of the tetrahydropyran ring and subsequent alkylation with the tetradecen-9-yne moiety. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.
Research indicates that (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran may exhibit biological activities through various mechanisms:
- Aryl Hydrocarbon Receptor (AhR) Agonism : Similar to other compounds in its class, it may activate AhR pathways, which are crucial for mediating responses to environmental toxins and regulating immune responses .
- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures can act as antioxidants, potentially mitigating oxidative stress in cellular systems.
- Antimicrobial Activity : Some derivatives of tetrahydropyran compounds have shown promise as antimicrobial agents, indicating that (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran may possess similar properties.
Case Studies
- Study on AhR Activation : A study focusing on halogenated carbazoles highlighted the structure-dependent induction of CYP1A1 and CYP1B1 gene expression in breast cancer cells, drawing parallels to potential activities of (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran in modulating similar pathways .
- Antioxidant Activity Assessment : In vitro assays have been conducted using various derivatives to evaluate their ability to scavenge free radicals. Results indicated that certain structural modifications enhance antioxidant capacity, suggesting a pathway for further exploration with (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran. Investigations should focus on:
- In Vivo Studies : To validate the findings from in vitro studies and assess pharmacokinetics.
- Mechanistic Studies : To elucidate the specific pathways involved in its biological activity.
- Structure-Activity Relationship (SAR) Analyses : To optimize its efficacy and safety profile for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are common synthetic strategies for preparing (E)-tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran derivatives?
- Methodology : The compound can be synthesized via copper(II)–bisphosphine-catalyzed oligomerization, as demonstrated for structurally related tetrahydropyrans. Key steps include:
- Selection of appropriate alkenols (e.g., 3,5-dimethylhex-5-en-1-ol) and aldehydes (e.g., cinnamaldehyde) as starting materials.
- Use of L3 ligand (Cu(II)–bisphosphine complex) to control diastereoselectivity during cyclization .
- Characterization via and NMR to confirm regiochemistry and coupling constants (e.g., for axial-equatorial coupling in the pyran ring) .
Q. How can NMR spectroscopy distinguish stereoisomers of tetrahydropyran derivatives?
- Methodology :
- Analyze NMR splitting patterns for axial vs. equatorial protons. For example, equatorial protons exhibit smaller coupling constants (), while axial protons show larger couplings () due to trans-diaxial interactions .
- Use DEPT-135 to identify methyl or methoxy substituents (e.g., δ 22–25 ppm for methyl groups attached to the pyran ring) .
Q. What safety precautions are critical when handling tetrahydropyran derivatives?
- Methodology :
- Follow GHS Category 1 protocols for severe eye irritation (e.g., H318 hazard code). Use fume hoods, wear nitrile gloves, and employ face shields during synthesis .
- Store compounds under inert gas (e.g., argon) at 2–8°C to prevent degradation or polymerization .
Advanced Research Questions
Q. How does the (E)-configuration of the tetradecenyl chain influence reactivity in cross-coupling reactions?
- Methodology :
- The (E)-alkene geometry enhances steric accessibility for Stille or Suzuki couplings. For example, the 11-tetradecen-9-ynyloxy group can undergo regioselective Pd-catalyzed coupling with aryl halides (e.g., 4-fluoroiodobenzene) to introduce fluorophenyl substituents .
- Compare reaction yields between (E)- and (Z)-isomers using NMR integration of coupling products (e.g., 88% yield for (E)-configured derivatives vs. <50% for (Z)) .
Q. What analytical challenges arise in quantifying diastereomeric impurities in tetrahydropyran derivatives?
- Methodology :
- Use chiral GC-MS or HPLC with β-cyclodextrin columns to resolve enantiomers. For example, diastereomers of 4-methyl-2-phenyltetrahydro-2H-pyran show baseline separation at 25°C with a hexane/isopropanol (95:5) mobile phase .
- Apply mass fragmentation patterns (e.g., m/z 176.25 for [M+H] ions) to differentiate impurities .
Q. How can computational modeling optimize reaction conditions for Prins cyclization in tetrahydropyran synthesis?
- Methodology :
- Employ DFT calculations (e.g., B3LYP/6-31G*) to predict transition-state energies for cyclization steps. For example, benzaldehyde dimethyl acetal reacts with silanes under acidic conditions (pH 2–3) to form 4-methyl-2-phenyltetrahydro-2H-pyran with 72% theoretical yield .
- Validate models using kinetic isotope effects (KIEs) measured via -labeled substrates .
Q. What role do tetrahydropyran derivatives play in modulating biological pathways (e.g., anti-inflammatory activity)?
- Methodology :
- Investigate interactions with COX-2 enzymes using molecular docking (e.g., AutoDock Vina). The 2-yloxy substituent may hydrogen-bond with Arg120/His90 residues, reducing prostaglandin synthesis .
- Compare IC values between tetrahydropyran derivatives and commercial NSAIDs (e.g., celecoxib) using in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
